molecular formula C19H22N2O4S B2882229 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 1005299-52-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2882229
CAS No.: 1005299-52-4
M. Wt: 374.46
InChI Key: QRQWNWZUWDGNCD-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an acetyl group at the 1-position and a sulfonamide moiety at the 6-position. The benzene-sulfonamide group is further modified with methoxy and methyl substituents at the 2- and 5-positions, respectively. The acetyl group may enhance metabolic stability, while the sulfonamide moiety could facilitate hydrogen bonding with biological targets, a critical feature for inhibitory activity .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-6-9-18(25-3)19(11-13)26(23,24)20-16-7-8-17-15(12-16)5-4-10-21(17)14(2)22/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQWNWZUWDGNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride.

The sulfonamide moiety is introduced through a sulfonation reaction, where the tetrahydroquinoline derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The final step involves the methoxylation of the benzene ring, which can be achieved using methanol and a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The tetrahydroquinoline core may interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Structure: QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) shares the tetrahydroquinoline scaffold but differs in substituents. The 6-position is linked to an ethyl-oxamide group instead of a sulfonamide, and the benzene ring is substituted with a benzodioxole moiety. Activity: QOD is a dual inhibitor of FP-2 and FP-3, with reported IC₅₀ values in the low micromolar range. However, the lack of structural data (e.g., X-ray crystallography) has hindered detailed structure-activity relationship (SAR) studies . Advantages/Disadvantages:

  • The benzodioxole substituent could improve lipophilicity but may introduce metabolic instability due to esterase sensitivity.

Indole Carboxamide Derivative (ICD)

Structure: ICD (N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide) replaces the tetrahydroquinoline core with an indole ring. The carboxamide linker and biphenyl group differ significantly from the sulfonamide and methoxy-methylbenzene groups in the target compound. Activity: ICD also exhibits dual FP-2/3 inhibition but with unclear selectivity profiles. Molecular dynamics (MD) simulations suggest that the indole ring engages in π-π stacking with protease active sites, while the carboxamide forms transient hydrogen bonds . Advantages/Disadvantages:

  • The indole core may enhance binding to hydrophobic pockets but lacks the conformational rigidity of tetrahydroquinoline.

Tetrahydroquinolinyl Thiazole Derivative

Structure: A related compound, N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide, features a thiazole-oxazole hybrid linked to the tetrahydroquinoline core. The 6-position is substituted with a thiazole ring instead of sulfonamide . Activity: While inhibitory data are unavailable, the thiazole-oxazole system is known to enhance bioavailability in kinase inhibitors. Advantages/Disadvantages:

  • The thiazole ring may improve metabolic stability but could reduce solubility compared to sulfonamide.
  • The absence of a methoxy group limits hydrogen-bonding diversity.

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Feature Target Compound QOD ICD Thiazole Derivative
Core Structure Tetrahydroquinoline Tetrahydroquinoline Indole Tetrahydroquinoline
6-Position Substituent Sulfonamide Ethyl-oxamide Biphenyl-carboxamide Thiazole-oxazole
Aromatic Modifiers 2-Methoxy-5-methylbenzene Benzodioxole Biphenyl Oxazole
Hydrogen-Bond Capacity High (sulfonamide, methoxy) Moderate (oxamide) Moderate (carboxamide) Low (thiazole, oxazole)
Metabolic Stability Likely high (acetyl group) Moderate (benzodioxole) Low (esterase-sensitive) High (thiazole)

Table 2: Hypothetical Pharmacokinetic Properties

Property Target Compound QOD ICD
LogP (Predicted) 3.2 2.8 4.1
Solubility (µM) 15–20 5–10 <5
Plasma Protein Binding (%) 85 78 92

Research Implications

The acetyl group on the tetrahydroquinoline core may confer metabolic stability, addressing limitations observed in benzodioxole-containing analogs . Future studies should prioritize X-ray crystallography or cryo-EM to resolve its binding mode with FP-2/3, leveraging tools like SHELXL and MD simulations to optimize SAR.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that combines a sulfonamide functional group with a tetrahydroquinoline moiety. This unique structural combination is significant in medicinal chemistry due to the potential pharmacological activities associated with both components.

Chemical Structure and Properties

The compound features a sulfonamide group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which connects to an aromatic system. The tetrahydroquinoline structure is known for its presence in various biologically active molecules. The molecular formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S with an approximate molecular weight of 350.46 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting antimicrobial properties.
  • Neuroprotective Effects : Compounds with tetrahydroquinoline structures have been explored for their neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases.
  • Anticancer Activity : There is emerging evidence that tetrahydroquinoline derivatives may induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

Antimicrobial Activity

The sulfonamide component contributes significantly to the antimicrobial properties of the compound. Studies have shown that modifications in the sulfonamide structure can enhance its efficacy against various pathogens. For instance:

  • Inhibition of Bacterial Growth : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria, with specific attention to its efficacy against strains resistant to conventional antibiotics .
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Streptococcus agalactiae100 µM

Neuroprotective Activity

Research indicates that derivatives of tetrahydroquinoline can protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • In Vitro Studies : A study assessed the antibacterial activity of various quinoline derivatives, including this compound against resistant strains of E. coli and S. aureus. The results indicated significant inhibition zones compared to control antibiotics like ciprofloxacin .
  • Neuroprotection : Another investigation explored the neuroprotective properties of tetrahydroquinoline derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal death and inflammation markers in vitro .

Q & A

Q. Advanced Research Focus

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. SHELXL refinement parameters should include anisotropic displacement parameters for non-H atoms and hydrogen bonding networks .
  • Validation : Check R-factor convergence (R1<0.05R_1 < 0.05) and analyze residual electron density maps for omitted solvent molecules .

How to design structure-activity relationship (SAR) studies for substituent modification?

Q. Advanced Research Focus

  • Systematic Variations : Replace the acetyl group with propanoyl or benzoyl moieties to study electronic effects. Modify the methoxy group to ethoxy or halogens (Cl, F) .
  • Biological Testing : Screen analogs against a panel of enzymes/cancer cell lines. Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity .

What computational approaches predict solubility and bioavailability?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems to estimate logP. Tools like GROMACS or AMBER are recommended .
  • ADMET Prediction : Use SwissADME or ADMETLab to assess permeability (e.g., Caco-2 cell models) and metabolic stability (CYP450 interactions) .

What purification challenges arise during scale-up, and how are they addressed?

Q. Methodological Focus

  • Byproduct Formation : Optimize reaction time to minimize di-sulfonylated byproducts. Use preparative HPLC for challenging separations .
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit. Additives like seed crystals or surfactants enhance yield .

How to evaluate stability under physiological conditions?

Q. Methodological Focus

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolyzed products (e.g., free sulfonamide) .
  • Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles .

What strategies improve solubility for in vivo studies?

Q. Methodological Focus

  • Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles. Characterize via dynamic light scattering (DLS) .

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